molecular formula C15H17F3N4O2 B2983881 4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2379951-12-7

4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2983881
CAS No.: 2379951-12-7
M. Wt: 342.322
InChI Key: UXCWLOAEDCFUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a useful research compound. Its molecular formula is C15H17F3N4O2 and its molecular weight is 342.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazinyl Glutamate Pyridines as P2Y12 Antagonists

Piperazinyl glutamate pyridines have been identified as potent orally bioavailable P2Y12 antagonists, crucial for inhibiting platelet aggregation. Research utilizing Polymer-assisted solution-phase (PASP) parallel library synthesis discovered a piperazinyl glutamate pyridine lead, leading to compounds with excellent human platelet-rich plasma (PRP) potency and selectivity. These compounds, including modifications at the 4-position of the pyridine ring and the terminal nitrogen of the piperazine ring, showed promising in vivo efficacy and oral bioavailability, highlighting their potential for further preclinical evaluations (Parlow et al., 2010).

Novel Fluoroquinolones Against Mycobacterium tuberculosis

A study on novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids demonstrated their in vivo activity against Mycobacterium tuberculosis H37Rv in mice. These compounds, with substituents at the 4th position of piperazine, showed activity comparable to that of sparfloxacin, indicating their potential in treating tuberculosis (Shindikar & Viswanathan, 2005).

Piperazinyl Oxazolidinone Antibacterial Agents

Oxazolidinones, including piperazinyl derivatives, represent a novel class of synthetic antibacterial agents effective against gram-positive organisms and certain anaerobic organisms. The study explored the antibacterial properties of piperazinyl oxazolidinones with six-membered heteroaromatic rings substituted at the distal nitrogen. Several compounds demonstrated excellent MIC values against selected gram-positive pathogens, showcasing their potential as antibacterial agents (Tucker et al., 1998).

CGRP Receptor Inhibitor Development

The development of potent calcitonin gene-related peptide (CGRP) receptor antagonists involved a convergent, stereoselective, and economical synthesis, highlighting the importance of such compounds in therapeutic applications. The study discusses the synthesis and potential of CGRP receptor inhibitors, underlining the role of piperazine and oxopiperazine derivatives in medicinal chemistry (Cann et al., 2012).

Synthesis and Antimicrobial Activity of Pyridine Derivatives

Research on the synthesis and antimicrobial activity of new pyridine derivatives, including those with piperazin-1-ylmethyl groups, demonstrates the compound's potential against various bacteria and fungi. These findings underscore the significance of structural modifications in enhancing antimicrobial efficacy (Patel et al., 2011).

Properties

IUPAC Name

4-(2-oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c16-15(17,18)12-8-10(3-5-19-12)22-7-6-21(9-13(22)23)11-2-1-4-20-14(11)24/h3,5,8,11H,1-2,4,6-7,9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCWLOAEDCFUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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